6-Fluorochromone-3-carboxylic acid
Overview
Description
6-Fluorochromone-3-carboxylic acid is a useful research compound. Its molecular formula is C10H5FO4 and its molecular weight is 208.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Optimization
6-Bromochromone-2-carboxylic acid, a compound related to 6-Fluorochromone-3-carboxylic acid, has been synthesized through a microwave-assisted process. This method optimizes various parameters like base type, solvent, temperature, and reaction time, achieving up to 87% yield. This efficient synthetic route aids in developing libraries based on the chromone scaffold, which can include this compound (Cagide et al., 2019).
Synthesis and Resolution
6-Fluorochromone-2-carboxylic acid, closely related to this compound, has been synthesized from p-fluorophenol. Its (R)- and (S)- forms were obtained through salt formation with optically active α-methylbenzylamine (Yang et al., 2005).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound and similar compounds have been explored. For instance, 6-Fluoroindan-1-carboxylic acid, a related compound, has been synthesized and its analgesic activity assessed (Das et al., 2008).
Antibacterial Agents
The antibacterial properties of derivatives of chromone carboxylic acids, such as this compound, have been investigated. These studies have led to the development of new antibacterial agents, enhancing the understanding of structure-activity relationships (Matsumoto et al., 1984).
Nanotechnology
In nanotechnology, carboxylic acid-functionalized single-wall carbon nanotubes, which can be related to the functionalization using compounds like this compound, have been studied. This research has implications for controlling solubility in water over a wide pH range (Zeng et al., 2005).
Safety and Hazards
The safety data sheet for 6-Fluorochromone-3-carboxylic acid suggests avoiding the formation of dust and aerosols . It is recommended to handle the compound in a well-ventilated place and wear suitable protective equipment . In case of contact with skin, eyes, or if swallowed, appropriate first aid measures should be taken .
Mechanism of Action
Target of Action
It’s known that optically pure 6-fluoro-chroman-2-carboxylic acids (fccas), with (s) and ®-configurations, are pivotal chiral building blocks in the pharmaceutical industry .
Biochemical Pathways
It’s known that the compound is involved in the synthesis of fluorine-containing chromone-tetrazoles .
Action Environment
It’s known that the compound has a melting point of 234-238 °c , which might suggest its stability under certain conditions.
Properties
IUPAC Name |
6-fluoro-4-oxochromene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FO4/c11-5-1-2-8-6(3-5)9(12)7(4-15-8)10(13)14/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSNAYJWUMOGOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399266 | |
Record name | 6-Fluorochromone-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71346-17-3 | |
Record name | 6-Fluorochromone-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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